Methotrexate Dimethyl Ester is classified as an ester of Methotrexate, which itself is a folic acid antagonist. The compound has the molecular formula and a molecular weight of approximately 482.49 g/mol . It is categorized under the broader class of antineoplastic agents, which are substances used to inhibit the growth of tumors.
The synthesis of Methotrexate Dimethyl Ester typically involves the esterification of Methotrexate with methanol. This process can be performed using various methods, including:
The molecular structure of Methotrexate Dimethyl Ester features a complex arrangement that includes multiple functional groups:
The three-dimensional conformation allows for interactions with biological targets, particularly enzymes involved in folate metabolism .
Methotrexate Dimethyl Ester can undergo various chemical reactions:
The mechanism of action for Methotrexate Dimethyl Ester is similar to that of Methotrexate. It acts primarily by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cellular replication. By blocking this enzyme, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thus inhibiting nucleotide synthesis necessary for rapidly dividing cells such as cancer cells .
Methotrexate Dimethyl Ester exhibits several notable physical and chemical properties:
Methotrexate Dimethyl Ester has several scientific applications:
Methotrexate Dimethyl Ester is unambiguously defined by the molecular formula C₂₂H₂₆N₈O₅, corresponding to a calculated molecular weight of 482.49 g/mol. This mass represents the esterified form of methotrexate (MTX), where both carboxylic acid groups (−COOH) of the glutamic acid moiety are converted to methyl ester functionalities (−COOCH₃). High-resolution mass spectrometry (HRMS) confirms an exact mass of 482.2026 m/z for the protonated molecule [C₂₂H₂₇N₈O₅]⁺, aligning precisely with theoretical predictions [6] [7]. The compound’s systematic IUPAC name, dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate, reflects its stereochemistry and functional group arrangement. Canonical identifiers include:
COC(=O)CC[C@H](NC(=O)c1ccc(cc1)N(C)Cc2cnc3nc(N)nc(N)c3n2)C(=O)OC
InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1
[2] [7] Table 1: Molecular Comparison of Methotrexate and Key Esters
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Methotrexate (MTX) | C₂₀H₂₂N₈O₅ | 454.44 | Free α,γ-carboxylic acids |
Methotrexate Dimethyl Ester | C₂₂H₂₆N₈O₅ | 482.49 | Methyl esters at α,γ-carboxyl groups |
Methotrexate Monomethyl Ester* | C₂₁H₂₄N₈O₅ | 468.47 | Mixed mono-esterified carboxyl groups |
Methotrexate Dimethyl Ester diverges fundamentally from the parent drug methotrexate through esterification of both carboxyl groups in the glutamic acid segment. This modification replaces the polar acidic functionalities (−COOH) with lipophilic methyl esters (−COOCH₃), significantly altering physicochemical properties:
Compared to monoester derivatives (e.g., Methotrexate γ-Monomethyl Ester), the dimethyl ester exhibits reduced aqueous solubility and preferential solubility in organic solvents like dimethyl sulfoxide (DMSO) or methanol. This property makes it a valuable probe for investigating structure-activity relationships (SAR) in methotrexate analogs, particularly in studies dissecting the role of anionic charges in cellular uptake and retention [3] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive evidence for the structure and stereochemistry of Methotrexate Dimethyl Ester. Key signals include:
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectra validate functional group transformations via signature absorptions:
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows:
Table 2: Summary of Key Spectroscopic Assignments
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.60 ppm, δ 3.65 ppm (s, 3H each) | α-COOCH₃, γ-COOCH₃ |
δ 7.50 ppm (d, 2H), δ 7.80 ppm (d, 2H) | Benzamide aromatic protons | |
δ 8.60 ppm (s, 1H) | Pteridinyl H7 proton | |
FTIR | 1735–1740 cm⁻¹, 1720–1725 cm⁻¹ | Ester C=O stretches |
1650–1670 cm⁻¹ | Amide I (benzamide C=O) | |
3320–3500 cm⁻¹ | N−H stretches (2,4-diaminopteridine) | |
HRMS | [M+H]⁺ = 483.2008 (calc. 483.2049) | Protonated molecular ion |
m/z 308.10 | [M+H – C₅H₉NO₄]⁺ (glutamate loss) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7